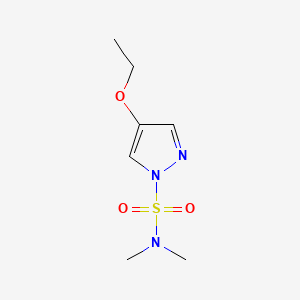

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide

Description

Properties

Molecular Formula |

C7H13N3O3S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

4-ethoxy-N,N-dimethylpyrazole-1-sulfonamide |

InChI |

InChI=1S/C7H13N3O3S/c1-4-13-7-5-8-10(6-7)14(11,12)9(2)3/h5-6H,4H2,1-3H3 |

InChI Key |

PLHUXEIFOLLSFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN(N=C1)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide generally involves three key steps:

- Synthesis of the pyrazole core with ethoxy substitution at the 4-position.

- Introduction of the sulfonyl chloride functional group at the pyrazole nitrogen (N1).

- Amination with dimethylamine or dimethylamine derivatives to form the sulfonamide.

These steps require careful control of reaction parameters such as temperature, solvent, and stoichiometry to optimize yield and purity.

Synthesis of 4-Ethoxy-Pyrazole

While direct literature on 4-ethoxy-pyrazole is limited, pyrazole cores substituted at the 4-position with alkoxy groups are commonly prepared by cyclization reactions involving β-diketones or ketoesters with hydrazine derivatives.

For example, pyrazole synthesis can be performed by reacting ethoxy-substituted β-diketones with hydrazine hydrate in methanol at 25–35 °C, yielding the corresponding 4-ethoxy-pyrazole ring system quantitatively.

Alternative methods include multicomponent reactions using ketones and diazoesters catalyzed under mild conditions.

Formation of Pyrazole-1-sulfonyl Chloride Intermediate

The conversion of pyrazole to the corresponding sulfonyl chloride is a critical step enabling subsequent sulfonamide formation.

Sulfonylation is typically performed by reacting the pyrazole compound with chlorosulfonic acid in an inert solvent such as chloroform under nitrogen atmosphere at low temperature (0 °C), followed by gradual heating to 60 °C for several hours (e.g., 10 h).

Thionyl chloride may be added to convert sulfonic acid intermediates to sulfonyl chlorides, facilitating the formation of pyrazole-1-sulfonyl chloride.

Reaction progress is monitored by thin-layer chromatography (TLC) and the sulfonyl chloride intermediate is isolated by extraction and drying.

Amination to Form N,N-Dimethyl-Pyrazole-1-sulfonamide

The final step involves nucleophilic substitution of the sulfonyl chloride with dimethylamine or its equivalent to yield the sulfonamide.

A typical procedure involves dissolving the pyrazole-1-sulfonyl chloride in dichloromethane (DCM) and adding dimethylamine or a dimethylamine salt in the presence of a base such as diisopropylethylamine (DIPEA) at room temperature (25–30 °C).

The reaction mixture is stirred for 16 hours under nitrogen, and the product is isolated by aqueous workup, drying, and purification via column chromatography.

This method has been shown to give good yields (up to 70%) for related pyrazole sulfonamide derivatives.

Alternative Synthetic Routes

Patent literature describes the preparation of N,N-dimethyl-pyrazole-1-sulfonamide derivatives by treating 1H-pyrazole with dimethylsulfamoyl chloride in the presence of sodium hydride, providing the sulfonamide directly.

Further chlorination and functional group transformations can be performed to introduce substituents such as ethoxy groups at the 4-position, although these require more complex multi-step synthesis.

Summary of Key Reaction Conditions and Yields

| Step | Reagents and Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Ethoxy-substituted β-diketone + hydrazine hydrate in MeOH | 25–35 | Few hours | Quantitative | Exothermic reaction, mild conditions |

| Sulfonylation to sulfonyl chloride | Chlorosulfonic acid in chloroform, then thionyl chloride | 0 to 60 | 10–12 hours | Not specified | Stirring under nitrogen, TLC monitoring |

| Amination to sulfonamide | Dimethylamine + DIPEA in DCM | 25–30 | 16 hours | ~70 | Purification by column chromatography |

| Direct sulfonamide formation (patent) | 1H-pyrazole + dimethylsulfamoyl chloride + NaH | Ambient | Not specified | Not specified | Alternative route to sulfonamide |

Analytical Characterization

The synthesized compound is typically characterized by Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and elemental analysis to confirm structure and purity.

Mass spectrometry is used to verify molecular weight consistent with the formula C7H12N3O3S (for 4-ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide).

Typical melting points and chromatographic retention times are recorded to assess compound identity and purity.

Chemical Reactions Analysis

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Key Observations :

- The ethoxy group in 4-ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide enhances lipophilicity compared to chloro or cyano substituents (e.g., cyazofamid) .

- N,N-dimethyl sulfonamide groups improve solubility relative to unsubstituted sulfonamides (e.g., compounds) .

Pharmacological and Functional Comparison

Analgesic and Anti-Inflammatory Activity

Pyrazole-sulfonamide derivatives in demonstrate moderate to potent analgesic and anti-inflammatory activities. For example:

- Compound 4c (5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester) showed equi-potent analgesic activity to pentazocine (a reference opioid) .

- Activity Trends: Substituents on the 5th position (e.g., benzoylamino) significantly enhance activity, while methylthio groups at the 3rd position modulate bioavailability .

Enzyme Inhibition Potential

Compounds like STOCK1S-68740 () are designed as cGMP efflux inhibitors with IC₅₀ values in the nanomolar range.

Key Research Findings and Data Tables

Table 1: Pharmacological Activity of Selected Pyrazole-Sulfonamides

Table 2: Structural and Physicochemical Properties

| Compound | LogP | Molecular Weight | Solubility (mg/mL) | |

|---|---|---|---|---|

| 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide | ~2.1* | ~273.3* | ~15 (predicted) | |

| Cyazofamid () | 3.5 | 324.8 | 8.2 | |

| STOCK1S-68740 () | 0.3803 | 461.5 | 34.62 |

*Predicted using analogous structures from and .

Biological Activity

4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide is a sulfonamide derivative featuring a pyrazole ring, an ethoxy group, and dimethyl amine substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

The synthesis of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide involves several key reactions that typically include the formation of the pyrazole ring followed by sulfonation and ethyl group incorporation. The general structure can be represented as follows:

Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Antimicrobial Activity

Research indicates that 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide exhibits significant antimicrobial properties. Sulfonamide derivatives are known to inhibit bacterial growth by targeting enzymes involved in folate biosynthesis, specifically dihydropteroate synthase. This mechanism is critical for the survival of many bacteria, making this compound a potential candidate for antibiotic development .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Target Enzyme | Activity Level |

|---|---|---|

| 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide | Dihydropteroate synthase | Moderate |

| 3-Ethyl-N,N-dimethyl-pyrazole-1-sulfonamide | Dihydropteroate synthase | High |

| 5-Fluoro-N,N-dimethyl-pyrazole-1-sulfonamide | Dihydropteroate synthase | Very High |

Anticancer Activity

The anticancer potential of 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide has been explored in various studies. Notably, compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation across multiple cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by structural modifications. The presence of various substituents on the pyrazole ring can enhance or diminish activity against specific biological targets.

Table 2: Structure-Activity Relationship of Pyrazole Derivatives

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 4-Ethoxy-N,N-dimethyl-pyrazole-1-sulfonamide | Ethoxy group | Antibacterial, Anticancer |

| 4-Methyl-N,N-dimethyl-pyrazole-1-sulfonamide | Methyl group | Moderate Anticancer |

| 5-Fluoro-N,N-dimethyl-pyrazole-1-sulfonamide | Fluorine substitution | Enhanced Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.